Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide
Description
Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide (CAS: 1949815-82-0) is a heterocyclic compound featuring a benzo[d]thiazole core substituted with an allyl group at position 3, a methyl carboxylate at position 6, and a hydrobromide counterion stabilizing the imino group. Its molecular formula is C₁₃H₁₅BrN₂O₂S (MW: 343.24 g/mol), with a purity ≥95% .
Properties
IUPAC Name |
methyl 2-imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S.BrH/c1-3-6-14-9-5-4-8(11(15)16-2)7-10(9)17-12(14)13;/h3-5,7,13H,1,6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHECMNXYQKXONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzo[d]thiazole Ring Formation
The benzo[d]thiazole scaffold is synthesized using classical methods involving 2-aminothiophenol as a starting material. The most widely reported synthetic approach is the Hantzsch thiazole synthesis or its variants:
| Step | Reaction Details | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Reaction of 2-aminothiophenol with α-halo carbonyl compounds (e.g., ethyl acetoacetate derivatives) | Presence of bromine or iodine as cyclization agents; catalysts like silica chloride or ammonium 12-molybdophosphate can be used | Efficient cyclization to form the thiazole ring; yields vary depending on conditions (typically moderate to good) |
| 2 | Condensation of rhodanamine (H2N–SCN) with ethyl acetoacetate melt at 100–120 °C | Melt reaction, no solvent | Yields reported between 57–62% |
| 3 | Cyclization of α-bromo-α-formylacetate hemiacetal intermediates with thioureas | Using N-bromosuccinimide (NBS) to generate intermediate | Provides 2-aminothiazole-5-carboxylates as intermediates |
These methods are supported by literature on 2-aminothiazole derivatives preparation, which is foundational for the benzo[d]thiazole ring construction.
The introduction of the allyl group at the 3-position is typically achieved by reacting the benzo[d]thiazole intermediate with an appropriate allyl halide (e.g., allyl bromide or chloride):
| Step | Reaction Details | Conditions | Notes |
|---|---|---|---|
| Allylation | Reaction of 2-aminothiophenol or benzo[d]thiazole intermediate with allyl halide | Usually performed in organic solvents such as dichloromethane or acetonitrile; base (e.g., potassium carbonate) may be used to facilitate nucleophilic substitution | Results in allyl-substituted benzo[d]thiazole intermediate |
This step is crucial to incorporate the allyl substituent, which contributes to the compound’s unique chemical properties.
Formation of the Imino Group and Ester Functionality
The imino group formation is achieved through condensation or cyclization reactions involving amine and carbonyl functionalities on the intermediate. The ester group (methyl carboxylate) is typically introduced via esterification or maintained from starting materials such as methyl acetoacetate derivatives.
Conversion to Hydrobromide Salt
The final step involves conversion of the free base compound into its hydrobromide salt to enhance solubility and stability:
| Step | Reaction Details | Conditions | Notes |
|---|---|---|---|
| Salt formation | Treatment of the free base with hydrobromic acid (HBr) | Usually performed in an organic solvent or aqueous medium under controlled temperature | Produces methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide with improved water solubility |
Summary Table of Preparation Methods
| Preparation Stage | Starting Materials | Reagents / Catalysts | Conditions | Yield / Remarks |
|---|---|---|---|---|
| Benzo[d]thiazole ring synthesis | 2-aminothiophenol + α-halo carbonyl compound | Bromine, iodine, silica chloride, ammonium molybdophosphate | Room temp to reflux; solvents like dichloromethane | Moderate to good yields (50–70%) |
| Allylation | Benzo[d]thiazole intermediate + allyl halide | Base (K2CO3), solvent (DCM, acetonitrile) | Room temp to reflux | Efficient allyl substitution |
| Imino group formation | Amino intermediate + aldehyde or equivalent | Mild acid or neutral conditions | Room temp | Formation of imino ring |
| Esterification | Carboxylic acid or acetoacetate derivatives | Carbodiimide coupling agents, DMAP | 0–20 °C, DCM solvent | High purity methyl ester (up to 97%) |
| Hydrobromide salt formation | Free base compound + HBr | Controlled addition of HBr | Room temp | Enhanced solubility hydrobromide salt |
Research Findings and Analytical Data
- The synthesis routes described yield this compound with high chemical purity suitable for biological evaluation.
- Analytical techniques such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity of intermediates and final product.
- The hydrobromide salt form exhibits improved aqueous solubility, facilitating its use in medicinal chemistry assays.
- Variations in reaction conditions, catalysts, and solvents can optimize yield and purity depending on scale and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The imino group can be reduced to an amine.
Substitution: The hydrobromide salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Azides or nitriles.
Scientific Research Applications
Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The imino group may form hydrogen bonds with active sites, while the allyl group could participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 3
Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate (CAS: 1351619-09-4)
- Molecular Formula : C₁₁H₁₂N₂O₂S (MW: 236.29 g/mol).
- Key Differences :
- Substituent : Ethyl group at position 3 (vs. allyl in the target compound).
- Counterion : Tosylate (vs. hydrobromide).
- The tosylate counterion may enhance crystallinity due to its bulky aromatic structure .
Substituent Variations at Position 6
N-(3-Allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide Hydrobromide
- Molecular Formula: Not explicitly provided (inferred as C₁₂H₁₄BrN₃OS).
- Key Differences :
- Substituent : Acetamide at position 6 (vs. methyl carboxylate).
Methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate Hydrobromide (CAS: 1949816-68-5)
- Molecular Formula : C₁₁H₁₃BrN₂O₂S₂ (MW: 349.27 g/mol).
- Key Differences :
- Substituent : Methylthio group at position 6 (vs. methyl carboxylate).
Physicochemical Properties and Spectroscopic Comparison
Melting Points and Solubility
- Target Compound: No explicit data, but hydrobromide salts typically exhibit higher melting points (>200°C) due to ionic interactions.
- Ethyl Analog (CAS 1351619-09-4) : Available in 90% purity; likely lower melting point than the target compound due to tosylate’s bulkier counterion .
- Acetamide Analog : Expected higher solubility in polar solvents due to hydrogen-bonding .
Biological Activity
Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a benzo[d]thiazole ring system, an imino group, and an allyl substituent. Its molecular formula is , and the hydrobromide form enhances its solubility in water, making it suitable for various biological assays.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. The mechanism is not fully understood but may involve interactions with microbial cell membranes or inhibition of essential enzymes.
- Anticancer Activity : The compound shows promise in cancer research, particularly through its potential to inhibit tubulin polymerization, a critical process for cancer cell division. This mechanism is similar to other thiazole derivatives known for their anticancer properties .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The imino group facilitates hydrogen bonding with active sites on target proteins.
- The allyl group may engage in hydrophobic interactions, enhancing binding affinity to molecular targets.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities:
| Compound Name | Molecular Formula | Unique Features | Anticancer Activity |
|---|---|---|---|
| Methyl 2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate | C₁₂H₁₃N₂O₂S | Lacks the allyl substituent | Moderate |
| Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]oxazole-6-carboxylate | C₁₃H₁₅N₂O₂S | Contains an oxazole ring | Low |
| Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]imidazole-6-carboxylate | C₁₃H₁₅N₃O₂S | Features an imidazole ring | High |
This table highlights the unique position of this compound in terms of its chemical reactivity and potential therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives, providing context for understanding the potential of this compound:
- Antiproliferative Effects : A study demonstrated that thiazole derivatives can significantly inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. These findings suggest that similar mechanisms may be at play for Methyl 3-allyl derivative .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the thiazole ring can dramatically affect biological activity. Compounds with specific substituents exhibited enhanced potency against various cancer cell lines, indicating that further structural optimization could yield more effective derivatives .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide, and how can reaction yields be improved?
- Methodology : The synthesis of benzo[d]thiazole derivatives typically involves cyclization reactions. For example, bromination of methyl 4-amino-3-fluorobenzoate with NaSCN and Br₂ in ethanol at 30°C for 48 hours yields 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate (66% yield) . Subsequent allylation or alkylation steps can introduce substituents like the allyl group. To improve yields, optimize stoichiometry (e.g., using 1.2 equivalents of reagents) and reaction time, and employ inert atmospheres (N₂/Ar) to suppress side reactions.
Q. How is crystallographic data for this compound analyzed to confirm its structure?
- Methodology : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical . For example, SHELXL refines atomic coordinates against diffraction data, while ORTEP-3 generates 3D molecular models. Key parameters include bond angles (e.g., C-S-C in the thiazole ring ≈ 90°) and hydrogen-bonding patterns (e.g., N–H···Br interactions) to validate the hydrobromide salt form .
Q. What safety protocols are essential during synthesis and handling?
- Methodology : Follow hazard codes H314 (causes severe skin burns) and H335 (respiratory irritation) . Use PPE (gloves, goggles), work in fume hoods, and avoid exposure to moisture or heat to prevent decomposition. Store in airtight containers under inert gas (N₂/Ar) at ≤−20°C to enhance stability .
Advanced Research Questions
Q. How can regioselectivity challenges in allylation/alkylation reactions be addressed?
- Methodology : Regioselectivity in allylation is influenced by steric and electronic factors. For example, Pd/C-catalyzed hydrogenation in ethanol/THF (3:1) at 35 psi selectively reduces nitro groups while preserving allyl substituents . To direct substitution to the 3-position, use bulky bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
Q. What analytical techniques resolve contradictions in NMR and LC-MS data for derivatives?
- Methodology : For ambiguous NMR peaks (e.g., overlapping allyl proton signals), use 2D NMR (COSY, HSQC) to assign coupling interactions. LC-MS discrepancies (e.g., unexpected m/z ratios) may arise from salt dissociation; confirm via high-resolution mass spectrometry (HRMS) and ion-pair chromatography (e.g., using 0.1% formic acid) .
Q. How does the hydrobromide counterion influence the compound’s reactivity and solubility?
- Methodology : The Br⁻ ion enhances solubility in polar solvents (e.g., DMSO, water) via ion-dipole interactions. Reactivity studies show that replacing Br⁻ with Cl⁻ (via anion exchange resins) reduces crystallinity but improves lipophilicity for membrane permeability assays .
Q. What strategies enable functionalization of the imino group for structure-activity relationship (SAR) studies?
- Methodology : The imino group can be acylated (e.g., with succinic anhydride in CH₂Cl₂) or alkylated (e.g., using benzyl bromides). For SAR, synthesize analogs like 2-(3,4-dichloropyrrole-carboxamido) derivatives and evaluate antibacterial activity via MIC assays against Acinetobacter baumannii .
Critical Analysis of Contradictions
- Yield Discrepancies : Lower yields in alkylation (e.g., 8% for pyridinylmethoxy derivatives ) may stem from steric hindrance. Compare with optimized procedures using microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Crystallographic Ambiguities : Inconsistent unit cell parameters may arise from polymorphism. Use DSC/TGA to identify hydrate forms and refine data with TWINABS for twinned crystals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
